1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene
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Overview
Description
1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene: is an organofluorine compound with the molecular formula C4F7I . This compound is characterized by the presence of both fluorine and iodine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene can be synthesized through the iodination of heptafluorobutene derivatives. The reaction typically involves the use of iodine and a suitable solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and iodine sources is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene can be substituted with other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-fluorine or carbon-iodine bonds.
Common Reagents and Conditions:
Major Products:
- Substitution reactions yield a variety of fluorinated organic compounds.
- Addition reactions result in the formation of more complex fluorinated structures .
Scientific Research Applications
Chemistry: 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene is used as a building block in the synthesis of fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s fluorinated nature allows it to be used in the design of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity are advantageous in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its properties enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene involves its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms and a reactive iodine atom. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound shares a similar fluorinated backbone but contains a hydroxyl group instead of an iodine atom.
1,1,2,3,3,4,4-Heptafluoro-4-(1,2,2-trifluoroethenoxy)but-1-ene: Another fluorinated compound with a different functional group arrangement.
Uniqueness: 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDESBAUIILLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336808 |
Source
|
Record name | Perfluoro-1-iodo-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-39-2 |
Source
|
Record name | 1,2,3,3,4,4,4-Heptafluoro-1-iodo-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231953-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-1-iodo-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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